7-Hexadecyn-1-ol

Description

Significance of Long-Chain Fatty Alcohols and Alkynes in Natural Systems and Synthetic Chemistry

Long-chain fatty alcohols, typically defined as aliphatic alcohols with chain lengths from C10 to C35, are ubiquitous in nature and industry. rsc.org In natural systems, they are key components of waxes, which serve protective functions in plants and insects, provide buoyancy and energy storage in marine animals, and contribute to thermal insulation. ontosight.aiatamanchemicals.com Fatty alcohols are also integral to cellular metabolism and signaling. nih.gov For instance, they are involved in the fatty alcohol cycle, acting as substrates for the synthesis of wax esters and ether glycerolipids. nih.gov Furthermore, some unsaturated long-chain alcohols function as potent insect pheromones, mediating communication for mating and defense. gerli.com

In the realm of synthetic chemistry, alkynes are indispensable building blocks. fastercapital.comresearchgate.net Their high reactivity allows them to participate in a diverse range of reactions, including additions, cycloadditions, and rearrangements, facilitating the construction of complex molecular architectures. numberanalytics.comfastercapital.com The development of reactions like alkyne metathesis and "click chemistry" has further expanded their utility, enabling the efficient synthesis of everything from pharmaceuticals to advanced materials like conjugated polymers. numberanalytics.comfastercapital.com The ability to selectively transform the two π-bonds of an alkyne provides chemists with a powerful tool for creating intricate and functionally diverse molecules. researchgate.net

Overview of 7-Hexadecyn-1-ol as a Compound of Interest

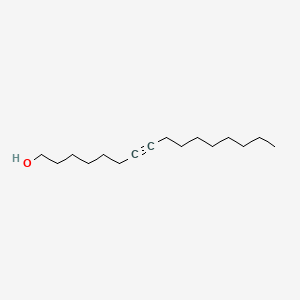

This compound is a long-chain unsaturated alcohol that embodies the combined characteristics of a fatty alcohol and an internal alkyne. Its structure consists of a 16-carbon chain with a hydroxyl (-OH) group at one end (position 1) and a carbon-carbon triple bond located at the seventh carbon. This bifunctional nature makes it a valuable compound in specific areas of chemical research and synthesis.

One of the primary roles of this compound is as a precursor in the synthesis of insect pheromones. jaydevchemicals.com Specifically, it is used to synthesize (Z)-7-hexadecenal, the sex pheromone of the Old World bollworm moth (Heliothis armigera), a significant agricultural pest. jaydevchemicals.com It also serves as a reagent in the preparation of other chemical compounds for research, such as 15-hexadecynoic acid. fishersci.sechemicalbook.com Its applications are primarily in the fields of chemical synthesis and pharmaceutical research. fishersci.sechemicalbook.com

The physical and chemical properties of this compound are summarized in the tables below.

Chemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | hexadec-7-yn-1-ol nih.gov |

| Molecular Formula | C₁₆H₃₀O jaydevchemicals.comfishersci.se |

| Molecular Weight | 238.41 g/mol chemicalbook.com |

| CAS Number | 822-21-9 jaydevchemicals.comfishersci.sechemicalbook.com |

| Appearance | Clear, colourless to pale yellow liquid jaydevchemicals.com |

| Purity | Typically ≥90-95% jaydevchemicals.comfishersci.se |

| Boiling Point (Predicted) | 339.2 ± 25.0 °C chemicalbook.com |

| Density (Predicted) | 0.871 ± 0.06 g/cm³ chemicalbook.com |

| pKa (Predicted) | 15.18 ± 0.10 chemicalbook.com |

Spectroscopic Data for this compound

| Technique | Details |

|---|---|

| ¹³C NMR | Data available from SpectraBase (Wiley-VCH GmbH). nih.gov |

| GC-MS | NIST Number: 211583; Library: Main library. nih.gov |

| FTIR | Instrument: Bruker Tensor 27 FT-IR; Technique: Neat. nih.gov |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

hexadec-7-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h17H,2-8,11-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFLJPANUONDNPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC#CCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30338429 | |

| Record name | 7-Hexadecyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30338429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

822-21-9 | |

| Record name | 7-Hexadecyn-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=822-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Hexadecyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30338429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Bioprospecting

Identification in Botanical Extracts via Chromatographic and Spectrometric Methods

Gas chromatography-mass spectrometry (GC-MS) is a primary analytical method used to identify 7-Hexadecyn-1-ol in plant extracts. This technique separates volatile and semi-volatile compounds in a sample and provides detailed mass spectra to confirm their identity.

A study involving the phytochemical analysis of chloroform (B151607) leaf extracts from Majidea zangueberica, a small tree in the Sapindaceae family, identified this compound as a notable constituent. plantsjournal.com The GC-MS analysis of the extract revealed the presence of forty different compounds. Among these, this compound was found to be a significant component, with a relative abundance of 6.84%. plantsjournal.com This finding highlights the chemical diversity of Majidea zangueberica and points to the presence of this specific acetylenic fatty alcohol in its leaves. plantsjournal.com

Table 1: Key Compounds Identified in Majidea zangueberica Leaf Extract

| Compound | Percentage (%) | Retention Time (min) |

|---|---|---|

| Naphthalene, decahydro-1,4a-dimethyl-7-(1-methylethyl)- | 13.6 | 22.410 |

| 9,12,15-Octadecatrienoic acid, methyl ester | 7.05 | Not Specified |

| Hexadecanoic acid | 6.86 | Not Specified |

| This compound | 6.84 | Not Specified |

This table is based on data from the GC-MS analysis of chloroform leaf extracts of Majidea zangueberica. plantsjournal.com

The compound this compound has also been identified in cold methanolic extracts of the leaves of Artemisia absinthium L., commonly known as wormwood. scielo.brscielo.br In a GC-MS analysis of the bioactive components of this extract, this compound was observed with a retention time of 27.32 minutes. scielo.brscielo.br The study aimed to identify the various unique bioactive constituents present in the extract, and this compound was among the several compounds successfully characterized. scielo.brscielo.br

Volatile oil extracted from Petroselinum sativum L. (parsley) has been shown to contain a high concentration of this compound. neliti.comresearchgate.net Through GC-MS analysis of the essential oil, this compound was identified as the most abundant, constituting 25.73% of the total oil. neliti.comresearchgate.netresearchgate.net This research, conducted on plants from Karbala, Iraq, highlights this compound as a major phytoconstituent of parsley's volatile oil. neliti.comresearchgate.net

Table 2: Major Components of Volatile Oil from Petroselinum sativum L.

| Chemical Compound | Area % |

|---|---|

| This compound | 25.73 |

| 5-Isopropyl-2-methylphenyl carbanlate | 18.45 |

This table presents the top three compounds by concentration in the volatile oil extract of P. sativum as identified by GC/MS. neliti.com

Detection in Artemisia absinthium L. Extracts

Isolation from Other Biological Sources

Beyond the plant kingdom, this compound has been found in products derived from insects, demonstrating its presence across different biological taxa.

Propolis, a resinous mixture produced by honey bees, is known for its complex chemical composition. A study analyzing the chemical makeup of propolis from the honey bee Apis cerana indica in the Kashmir region identified this compound as one of its components. mdpi.commdpi-res.comresearchgate.net The GC-MS analysis of an ethanolic extract of this propolis revealed the presence of 68 distinct phytocompounds. mdpi.comresearchgate.net this compound was quantified to be 1.59 ± 0.01% of the extract, with a retention time of 31.179 minutes. mdpi.com This finding contributes to the understanding of the chemical diversity of propolis from different geographic and biological origins.

Chemical Synthesis and Derivatization Strategies

Established Synthetic Pathways for 7-Hexadecyn-1-ol

The synthesis of this compound is often achieved through the alkylation of smaller, functionalized precursors. A common strategy involves the coupling of an organometallic derivative of a C9 alkyne with a C7 halo-alcohol derivative. For instance, the Grignard reagent of 1-nonyne (B165147) can be reacted with a 7-halo-1-heptanol derivative, where the hydroxyl group is protected, to form the C16 backbone. Subsequent deprotection yields the target alcohol.

Another established route involves the alkylation of the dianion of a shorter chain alkynol. For example, the dianion of 4-pentyn-1-ol (B147250) can be generated using lithium amide in liquid ammonia (B1221849) and subsequently alkylated with a protected 1-bromo-6-hydroxyhexane. ias.ac.in This method builds the carbon skeleton and maintains the necessary functionalities for further transformations.

Transformational Chemistry of the Alkyne Moiety

The internal alkyne of this compound is a key functional group that allows for a variety of chemical transformations, enabling the synthesis of diverse structures.

Stereoselective Reduction to Unsaturated Alcohol Analogues (e.g., 7-Hexadecen-1-ol)

The controlled reduction of the alkyne in this compound is crucial for synthesizing specific isomers of unsaturated alcohols, which are often biologically active.

cis-(Z)-Alkenes : The stereospecific synthesis of cis-alkenes, such as (Z)-7-Hexadecen-1-ol, is reliably achieved through catalytic hydrogenation using a "poisoned" catalyst. pressbooks.pub The Lindlar catalyst, which consists of palladium on a calcium carbonate or barium sulfate (B86663) support treated with a deactivating agent like lead acetate (B1210297) and quinoline, is most commonly employed. wikipedia.orgchemistrytalk.orgvedantu.com This catalyst facilitates the syn-addition of hydrogen across the triple bond, yielding the cis or (Z)-isomer exclusively, without reducing the resulting double bond. pressbooks.pubwikipedia.org The reaction is typically carried out under a slight positive pressure of hydrogen gas. ias.ac.in

trans-(E)-Alkenes : Conversely, the synthesis of trans-alkenes from this compound can be accomplished by reduction with sodium or lithium metal in liquid ammonia at low temperatures (e.g., -33 °C). pressbooks.pub This method proceeds through a radical anion intermediate, which preferentially adopts a more stable trans configuration before being protonated. pressbooks.pub

| Target Isomer | Reagents | Stereochemistry | Key Features |

|---|---|---|---|

| (Z)-7-Hexadecen-1-ol | H₂, Lindlar Catalyst (Pd/CaCO₃, Pb(OAc)₂, Quinoline) | cis (Z) | Syn-addition of hydrogen. pressbooks.pub Catalyst is "poisoned" to prevent over-reduction to the alkane. wikipedia.org |

| (E)-7-Hexadecen-1-ol | Na or Li in liquid NH₃ | trans (E) | Anti-addition via a radical anion intermediate. pressbooks.pub |

Functional Group Transformations and Derivatization

Beyond reduction, the alkyne and alcohol functionalities of this compound allow for a range of derivatizations. The terminal hydroxyl group can undergo esterification, for example, by reacting with acetic acid under acidic catalysis to form the corresponding acetate ester. vulcanchem.com The internal alkyne can participate in various addition and coupling reactions, including hydroboration, hydration, and metal-catalyzed cross-coupling reactions, providing access to a wide array of functionalized derivatives. capes.gov.brrsc.org

Synthesis of Key Derivatives from this compound

This compound is a documented precursor for several important chemical compounds, including fatty acids and insect pheromones. jaydevchemicals.com

Preparation of 15-Hexadecynoic Acid

This compound serves as a starting material for the synthesis of 15-Hexadecynoic Acid. jaydevchemicals.comfishersci.se This transformation requires multi-step synthesis involving modification of both ends of the molecule, including chain extension and oxidation.

Formation of Pheromonal Aldehydes (e.g., (Z)-7-Hexadecenal)

The synthesis of the insect pheromone (Z)-7-Hexadecenal from this compound is a well-documented two-step process. jaydevchemicals.comias.ac.in

Stereoselective Reduction : First, this compound is reduced to (Z)-7-Hexadecen-1-ol using Lindlar's catalyst and hydrogen gas, as described in section 3.2.1. ias.ac.in This step establishes the required (Z) configuration of the double bond.

Oxidation : The resulting alcohol, (Z)-7-Hexadecen-1-ol, is then oxidized to the corresponding aldehyde, (Z)-7-Hexadecenal. ias.ac.in This is typically achieved using mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) to prevent over-oxidation to the carboxylic acid. ias.ac.in

Another reported method to achieve this transformation involves hydroboration of this compound with disiamylborane (B86530), which generates a (Z)-vinylborane intermediate that is subsequently oxidized to the aldehyde.

| Step | Reaction | Typical Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Stereoselective Alkyne Reduction | H₂, Lindlar Catalyst | (Z)-7-Hexadecen-1-ol |

| 2 | Alcohol Oxidation | Pyridinium Chlorochromate (PCC) | (Z)-7-Hexadecenal |

Acetylation to Pheromonal Esters (e.g., (Z)-7-Hexadecen-1-yl Acetate)

The direct acetylation of the precursor alcohol, (Z)-7-hexadecen-1-ol, is a common and efficient method to produce the final acetate ester. Research demonstrates a well-established procedure for this conversion. In a documented synthesis, (Z)-7-hexadecen-1-ol is treated with acetic anhydride (B1165640) in the presence of pyridine (B92270), which acts as both a solvent and a base to neutralize the acetic acid byproduct. ias.ac.in The reaction is often catalyzed by a small amount of 4-dimethylaminopyridine (B28879) (DMAP). ias.ac.in

The process typically involves cooling the alcohol and pyridine mixture in an ice bath before the addition of acetic anhydride. ias.ac.in After the addition, the reaction is allowed to proceed at room temperature for a couple of hours to ensure complete conversion. ias.ac.in Standard work-up procedures include quenching the reaction with ice, followed by extraction with an organic solvent like ethyl acetate. ias.ac.in The organic layer is then washed with dilute acid (e.g., 5% HCl) to remove pyridine, a base (e.g., 5% aq. NaHCO₃) to remove excess acetic anhydride and acetic acid, and finally with water and brine before drying. ias.ac.in

Similar acetylation conditions, employing acetic anhydride and pyridine, are reported in the synthesis of other pheromonal acetates, confirming the robustness of this method. researchgate.net The resulting product, (Z)-7-hexadecen-1-yl acetate, is a key component in gossyplure, the synthetic sex pheromone used to monitor and control pink bollworm populations. researchgate.net The natural pheromone of the pink bollworm is a specific mixture of isomers of 7,11-hexadecadienyl acetate. tandfonline.comnih.govgoogle.com

The table below summarizes representative conditions for the acetylation of a C16 unsaturated alcohol to its corresponding pheromonal acetate.

Table 1: Reaction Conditions for the Acetylation of (Z)-7-Hexadecen-1-ol

This table is based on data from a study on the synthesis of (Z)-7-hexadecen-1-yl acetate. ias.ac.in

| Parameter | Condition |

| Substrate | (Z)-7-Hexadecen-1-ol |

| Reagents | Acetic anhydride, Pyridine |

| Catalyst | 4-Dimethylaminopyridine (DMAP) |

| Initial Temperature | Ice bath |

| Reaction Temperature | Room temperature |

| Reaction Time | 2 hours |

| Work-up | Quenching with ice, extraction with ethyl acetate, washing with 5% HCl, 5% aq. NaHCO₃, water, and brine |

Biosynthetic Pathways and Metabolic Engineering Perspectives

Elucidation of Biosynthetic Routes to Analogous Unsaturated Fatty Alcohols

The biosynthesis of unsaturated fatty alcohols in insects is a specialized offshoot of general fatty acid metabolism, occurring primarily in the pheromone gland. semanticscholar.orgnih.gov The process begins with common saturated fatty acid precursors and modifies them through a series of enzymatic reactions to produce a diverse array of species-specific signaling molecules. nih.govresearchgate.net

Precursor Involvement in Dienal Biosynthesis

The production of C16 unsaturated alcohols and related compounds typically originates from the de novo synthesis of C16 (palmitic) or C18 (stearic) saturated fatty acids. semanticscholar.orgnih.govresearchgate.net These foundational molecules are constructed from acetyl-CoA via the fatty acid synthase (FAS) complex. nih.govnih.gov However, studies have shown that the biosynthetic pathways can also utilize dietary fatty acids.

A notable example is the biosynthesis of (7Z,10Z)-7,10-hexadecadienal, a C16 dienal pheromone of the moth Chilecomadia valdiviana. Research involving isotope-labeled fatty acids has demonstrated that this compound can be synthesized from two primary precursors: stearic acid and linoleic acid. semanticscholar.orgnih.gov

Stearic Acid (C18:0): The application of deuterium-labeled stearic acid to the pheromone gland resulted in the incorporation of the label into the final pheromone product. This indicates that the moth can synthesize the C16 pheromone de novo, a process that involves desaturation and subsequent chain-shortening of the stearic acid backbone. semanticscholar.orgnih.govresearchgate.net

Linoleic Acid (C18:2, n-6): Similarly, labeled linoleic acid was shown to be a direct precursor. This pathway involves the chain-shortening of the C18 linoleic acid to a C16 intermediate, which is then converted to the final aldehyde. semanticscholar.orgnih.govplos.org This highlights the ability of the insect's enzymatic machinery to modify dietary unsaturated fatty acids. researchgate.net

The fatty acid profile of the pheromone gland in C. valdiviana shows a high abundance of oleic, palmitic, and linoleic acids, which serve as a pool of precursors for pheromone synthesis. plos.org

Enzymatic Mechanisms for Chain Shortening and Desaturation

The transformation of saturated precursors like palmitic or stearic acid into specific unsaturated fatty alcohols is governed by two key classes of enzymes: fatty acyl-CoA desaturases and enzymes involved in β-oxidation for chain shortening.

Desaturation: Fatty acyl-CoA desaturases are responsible for introducing double bonds at specific positions and with specific stereochemistry (Z or E) into the fatty acid chain. oup.com These enzymes exhibit remarkable specificity, which is a primary determinant of the final pheromone structure. For instance, in the silkworm moth, Bombyx mori, a bifunctional Δ11-10/12 desaturase is responsible for converting palmitoyl-CoA into the diene precursor of bombykol (B110295). nih.govwikipedia.org In many moth species, Δ11 desaturases are common, creating an initial unsaturation that can be followed by further modifications. nih.govresearchgate.net

Chain Shortening: When a precursor fatty acid is longer than the final pheromone (e.g., C18 precursor for a C16 pheromone), chain shortening is required. This is accomplished through a controlled or limited version of the β-oxidation cycle. semanticscholar.orgnih.govoup.com In metabolic β-oxidation, fatty acids are completely broken down into acetyl-CoA units. However, in pheromone biosynthesis, the process is terminated after one or two cycles to yield an acyl-CoA of the precise length required. oup.com

Reduction: The final step in the formation of a fatty alcohol is the reduction of the fatty acyl-CoA. This reaction is catalyzed by fatty acyl-CoA reductases (FARs). pnas.orgpnas.org These enzymes convert the acyl-CoA group into a primary alcohol. oup.comnih.gov Many FARs have a broad substrate range, meaning they can reduce various fatty acyl-CoAs. pnas.org This implies that the specificity of the final pheromone blend is largely determined by the pool of precursors made available by the upstream desaturases and chain-shortening enzymes. pnas.org

Comparative Analysis with Established Pheromone Biosynthesis in Insect Species

The biosynthetic pathways for fatty-acid-derived pheromones, while sharing common enzymatic steps, exhibit significant variation across different insect species, leading to the production of unique, species-specific pheromone blends. A comparison between the well-studied silkworm moth (Bombyx mori) and other lepidopteran species illustrates this principle.

The Bombyx mori (Silkworm Moth) Model: The biosynthesis of bombykol, (10E,12Z)-10,12-hexadecadien-1-ol, is one of the most thoroughly elucidated pheromone pathways. rsc.orgacs.org

Precursor: The pathway begins with de novo synthesized palmitoyl-CoA (C16:0-CoA). wikipedia.orgrsc.org

Desaturation: A single, pheromone gland-specific desaturase (Bmpgdesat1) introduces two consecutive double bonds. It first creates a (Z)-11 double bond, and then a (E)-10 double bond, resulting in the conjugated diene (10E,12Z)-10,12-hexadecadienoyl-CoA. wikipedia.orgtandfonline.com

Reduction: This specific diene acyl-CoA is then reduced to bombykol by a pheromone gland-specific fatty acyl-CoA reductase (pgFAR). nih.govpnas.org

Notably, this pathway does not involve chain-shortening, as it starts with a C16 precursor to produce a C16 alcohol. wikipedia.org

Comparative Pathways in Other Moths: In contrast to the direct C16 pathway in B. mori, other moths utilize different strategies involving various precursors and enzymatic modifications.

| Feature | Bombyx mori (Bombykol) | Chilecomadia valdiviana (Z7,Z10-16:Ald) | Heliothis/Agrotis spp. (Z11-16:OH/Ald) |

| Final Product | (10E,12Z)-10,12-hexadecadien-1-ol | (7Z,10Z)-7,10-hexadecadienal | (Z)-11-Hexadecenol/al |

| Precursor(s) | Palmitoyl-CoA (C16:0) | Stearic Acid (C18:0), Linoleic Acid (C18:2) | Palmitoyl-CoA (C16:0) |

| Chain Shortening | No | Yes (from C18 to C16) | No |

| Key Enzymes | Bifunctional Δ11-10/12 desaturase, pgFAR | Desaturase(s), β-oxidation enzymes, FAR, Oxidase | Δ11 Desaturase, FAR, Oxidase |

Interactive Data Table: Comparative Pheromone Biosynthesis

This comparative analysis shows that while the core enzymatic toolkit (desaturases, reductases, β-oxidation) is conserved, its deployment—in terms of substrate specificity and sequence of reactions—is highly variable and leads to the vast diversity of moth pheromones. pnas.org

Semi-Biosynthetic and Biotechnological Approaches for Analogous Fatty Alcohol Production

The high cost and environmental concerns associated with the chemical synthesis of insect pheromones have driven the development of biotechnological and semi-biosynthetic production methods. ainia.comfrontiersin.org These approaches leverage microbial or plant cell factories to perform complex enzymatic transformations.

Metabolic Engineering in Yeast: Oleaginous yeasts like Saccharomyces cerevisiae and Yarrowia lipolytica have become popular chassis organisms for producing fatty acid-derived molecules. nih.govoup.com They naturally produce large quantities of C16 and C18 fatty acids, the ideal starting point for pheromone synthesis. nih.gov The general strategy involves:

Introducing Heterologous Enzymes: Genes encoding specific insect fatty acyl-CoA desaturases and reductases are expressed in the yeast. researchgate.netoup.com

Pathway Engineering: The yeast's native metabolism is engineered to increase the flux towards the desired fatty acid precursors. This can include upregulating acetyl-CoA, deleting competing pathways (like β-oxidation or storage lipid formation), and expressing enzymes for chain-shortening if required. nih.govoup.comfrontiersin.org

For example, researchers have successfully produced (Z)-7-dodecenol and (Z)-7-tetradecenol in Y. lipolytica. This was achieved by expressing an insect desaturase and reductase and, crucially, by engineering the peroxisomal β-oxidation pathway to achieve the necessary chain-shortening from a C14 precursor. oup.com Similarly, co-expression of a Δ11 desaturase and a reductase from the moth Agrotis segetum in S. cerevisiae led to the production of (Z)-11-hexadecen-1-ol. nih.gov

Semi-Biosynthetic Methods: This approach combines biological and chemical steps. A microorganism or plant is engineered to produce a stable, advanced precursor, which is then extracted and chemically converted to the final, often more volatile, pheromone. researchgate.net A successful example involved engineering the tobacco plant (Nicotiana tabacum) to express a moth Δ11-desaturase. The plant produced significant amounts of methyl (Z)-11-hexadecenoate, a precursor that was then isolated and chemically reduced to the corresponding alcohol and subsequently acetylated to produce pheromone components. researchgate.net This method can be more practical and cost-effective than full biosynthesis or total chemical synthesis.

These biotechnological strategies hold significant promise for the sustainable and scalable production of a wide range of unsaturated fatty alcohols for applications in pest management and beyond. ainia.comfrontiersin.org

Role As a Precursor in Semiochemical Research and Development

Intermediate in the Synthesis of Insect Sex Pheromones

The strategic placement of the triple bond in 7-Hexadecyn-1-ol makes it an ideal precursor for the synthesis of a range of lepidopteran sex pheromones. Through controlled reduction and subsequent functional group manipulation, this alkynol can be converted into various unsaturated aldehydes and acetates that mimic the natural pheromones of several moth species.

This compound is a direct precursor to (Z)-7-hexadecenal, a significant component of the sex pheromone of the Old World bollworm moth (Heliothis armigera) jaydevchemicals.com. The synthesis of (Z)-7-hexadecenal from this compound can be efficiently achieved through a hydroboration-oxidation reaction. This process typically involves the treatment of this compound with a sterically hindered borane, such as disiamylborane (B86530) (Sia₂BH), which selectively adds to the alkyne to form a (Z)-vinylborane intermediate. Subsequent oxidation of this intermediate, often with hydrogen peroxide under basic conditions, yields the desired (Z)-7-hexadecenal with high stereoselectivity . The aldehyde can then be purified for use in pheromone lures and traps for monitoring and controlling Heliothis armigera populations. Another reported method involves the oxidation of (Z)-7-hexadecen-1-ol using pyridinium (B92312) chlorochromate (PCC) to produce (Z)-7-hexadecenal ias.ac.in.

(Z)-7-Hexadecen-1-yl acetate (B1210297), commercially known as Hexalure (B13449), is a potent synthetic attractant for the male pink bollworm moth (Pectinophora gossypiella), a major pest of cotton ias.ac.ingoogle.comgoogle.com. While direct synthesis from this compound is a viable pathway, research has also explored other routes. One approach involves the partial hydrogenation of an alkynol precursor over Lindlar's catalyst to yield (Z)-7-hexadecen-1-ol ias.ac.in. This (Z)-alkenol is then acetylated using acetic anhydride (B1165640) in the presence of pyridine (B92270) to furnish Hexalure ias.ac.in.

A United States patent outlines a synthesis starting with the acetylation of this compound to form this compound acetate, followed by partial hydrogenation to yield cis-7-hexadecen-1-ol acetate (Hexalure) google.com. This synthetic pheromone is crucial for monitoring pink bollworm populations and for mating disruption strategies in cotton fields plos.org.

(7Z,10Z)-7,10-Hexadecadienal is the primary sex pheromone component of the wood-boring moth Chilecomadia valdiviana semanticscholar.orgnih.gov. Studies on the biosynthesis of this compound have revealed that it is derived from linoleic acid through a process of chain-shortening via β-oxidation, followed by functional group modification semanticscholar.orgnih.govplos.org. While not a direct biosynthetic precursor in the insect, the synthesis of related pheromone components often utilizes alkyne-based strategies. For instance, the synthesis of (7Z,10Z)-7,10-hexadecadien-1-ol, which can be oxidized to the corresponding aldehyde, would logically start from precursors containing triple bonds at the appropriate positions, highlighting the synthetic relevance of alkynols like this compound in creating these complex molecules in the laboratory nih.govplos.org.

Synthetic Route to (Z)-7-Hexadecen-1-yl Acetate (Hexalure) for Pest Management

Utility in the Preparation of Other Biologically Relevant Molecules for Pharmaceutical Research

Beyond its role in semiochemical synthesis, this compound is also utilized as a reagent in the preparation of other molecules with potential biological activity. It serves as a starting material for the synthesis of 15-hexadecynoic acid jaydevchemicals.comfishersci.sechemicalbook.com. Furthermore, its properties as a chemical intermediate make it a valuable tool in broader pharmaceutical research and chemical synthesis endeavors fishersci.sechemicalbook.com. The presence of both a hydroxyl group and a triple bond allows for a variety of chemical transformations, making it a versatile building block for constructing more complex molecular architectures for pharmaceutical investigation. For instance, alkynols such as (R)-(-)-14-Methyl-8-hexadecyn-1-ol have been identified as phytoconstituents in plants and are a subject of phytochemical research globaljournals.org.

Biological and Ecological Interactions of 7 Hexadecyn 1 Ol Analogues and Derivatives

Pheromonal Activity and Behavioral Modulation by Related Compounds

The intricate world of insect communication often relies on a precise chemical language, where subtle variations in molecular structure can lead to vastly different behavioral responses. Analogues and derivatives of long-chain unsaturated alcohols, such as 7-Hexadecyn-1-ol, play a significant role in this chemical signaling, acting as attractants, inhibitors, or modulators of insect behavior.

Attractant Properties of Hexadecenyl Acetates and Aldehydes

Hexadecenyl acetates and aldehydes are common components of sex pheromones in numerous moth species, demonstrating potent attractant properties. For instance, a blend of (Z)-11-hexadecenyl acetate (B1210297) and (Z)-11-hexadecenal is the sex pheromone of the diamondback moth, Plutella xylostella. jst.go.jp Laboratory studies have shown that a 1:1 mixture of these two compounds at a specific dose is highly effective in eliciting a sexual response from males. jst.go.jp Similarly, the sex pheromone of the yellow rice stem borer, Scirpophaga incertulas, includes (Z)-9-hexadecenal and (Z)-11-hexadecenal, and the addition of (Z)-11-hexadecenyl acetate and (Z)-13-octadecenyl acetate has been found to significantly enhance the capture of male moths. researchgate.net

The southern pine coneworm, Dioryctria amatella, is attracted to (Z)-11-hexadecenyl acetate, and its attraction is increased by the addition of (3Z,6Z,9Z,12Z,15Z)-pentacosapentaene. nih.gov In the case of the tomato fruit borer, Neoleucinodes elegantalis, (E)-11-hexadecenol is a key attractant, and its effectiveness is greatly enhanced by the hydrocarbon (Z)-3,(Z)-6,(Z)-9-tricosatriene. nih.gov Furthermore, (E)-5-hexadecenyl acetate has been identified as a novel sex pheromone component for the moth Stathmopoda auriferella, and it is attractive to males on its own. researchgate.net

The table below summarizes the attractant properties of various hexadecenyl acetates and aldehydes for different insect species.

| Compound(s) | Insect Species | Attractant Activity |

| (Z)-11-hexadecenyl acetate & (Z)-11-hexadecenal | Plutella xylostella (Diamondback Moth) | Key components of the sex pheromone, elicit strong male response. jst.go.jp |

| (Z)-9-hexadecenal & (Z)-11-hexadecenal | Scirpophaga incertulas (Yellow Rice Stem Borer) | Primary pheromone components; attraction enhanced by (Z)-11-hexadecenyl acetate and (Z)-13-octadecenyl acetate. researchgate.net |

| (Z)-11-hexadecenyl acetate | Dioryctria amatella (Southern Pine Coneworm) | Attractant, with activity increased by the addition of (3Z,6Z,9Z,12Z,15Z)-pentacosapentaene. nih.gov |

| (E)-11-hexadecenol | Neoleucinodes elegantalis (Tomato Fruit Borer) | Primary attractant, synergized by (Z)-3,(Z)-6,(Z)-9-tricosatriene. nih.gov |

| (E)-5-hexadecenyl acetate | Stathmopoda auriferella | A novel sex pheromone component that is attractive to males. researchgate.net |

| trans-6,cis-11-hexadecadienyl acetate & trans-6,cis-11-hexadecadienal | Antheraea polyphemus | A 90:10 mixture is highly attractive to males. researchgate.net |

Inhibitory or Antagonistic Effects of Structural Analogues (e.g., Cis-7-Hexadecen-1-ol on Hexalure)

Structural analogues of pheromones can act as inhibitors or antagonists, disrupting chemical communication and reducing the attractiveness of the primary pheromone. A classic example is the effect of cis-7-hexadecen-1-ol on hexalure (B13449) (cis-7-hexadecen-1-ol acetate), an attractant for the pink bollworm, Pectinophora gossypiella. The presence of even small amounts of the parent alcohol, cis-7-hexadecen-1-ol, significantly inhibits the potency of hexalure. researchgate.nettandfonline.com Research has shown that hexalure should contain no more than 0.1% of this alcohol to maintain maximum effectiveness. researchgate.net The inhibitory effect is potent, with as little as 0.5% of the alcohol reducing the attractancy by a quarter, and 25% of the alcohol almost completely nullifying it. tandfonline.com

This inhibitory phenomenon is not unique. In the tomato fruit borer, Neoleucinodes elegantalis, while (E)-11-hexadecenol is an attractant, the addition of its geometric isomer, (Z)-11-hexadecenol, inhibits the response of males. nih.gov Similarly, for the moth Stathmopoda auriferella, the addition of (E)-5-hexadecenol strongly inhibits the attraction of males to the pheromone component (E)-5-hexadecenyl acetate. researchgate.net

The table below details the inhibitory effects of certain structural analogues on insect pheromones.

| Inhibitor | Pheromone/Attractant | Insect Species | Inhibitory Effect |

| cis-7-Hexadecen-1-ol | Hexalure (cis-7-hexadecen-1-ol acetate) | Pectinophora gossypiella (Pink Bollworm) | Powerful inhibitor of the attractant's potency. researchgate.nettandfonline.com |

| (Z)-11-Hexadecenol | (E)-11-Hexadecenol | Neoleucinodes elegantalis (Tomato Fruit Borer) | Inhibits the male response to the primary attractant. nih.gov |

| (E)-5-Hexadecenol | (E)-5-Hexadecenyl acetate | Stathmopoda auriferella | Strongly inhibits attraction to the pheromone component. researchgate.net |

| Tetradecyl acetate and related compounds | Hexalure (cis-7-hexadecen-1-ol acetate) | Pectinophora gossypiella (Pink Bollworm) | Suppresses the attraction of moths to hexalure. researchgate.net |

Broader Biological Activities of Long-Chain Unsaturated Alcohols and Their Derivatives

Beyond their role in insect communication, long-chain unsaturated alcohols and their derivatives exhibit a wide range of other biological activities, including antimicrobial, antioxidant, anti-inflammatory, anticancer, and neuroprotective properties.

Antimicrobial Efficacy (e.g., of 3,7,11,15-Tetramethyl-2-hexadecen-1-ol)

The diterpene alcohol 3,7,11,15-Tetramethyl-2-hexadecen-1-ol, also known as phytol (B49457), is a constituent of essential oils from various plants and has demonstrated notable antimicrobial properties. researchgate.netheraldopenaccess.us It has been reported to possess antibacterial and antifungal activities. researchgate.netresearchgate.net Studies have shown its efficacy against a range of microorganisms. For instance, essential oil containing phytol has been found to be effective against several pathogens. heraldopenaccess.usnih.gov

Long-chain fatty alcohols, in general, have been investigated for their antimicrobial effects. The antibacterial activity of these alcohols against Staphylococcus aureus and mycobacteria varies with the length of their aliphatic carbon chain. mdpi.comoup.com For example, 1-decanol (B1670082) has shown the highest activity against both Mycobacterium smegmatis and M. tuberculosis. oup.com Furthermore, some long-chain alcohols have shown activity against mycoplasmas. asm.org

The table below highlights the antimicrobial activities of some long-chain unsaturated alcohols and their derivatives.

| Compound | Activity | Target Organisms/Context |

| 3,7,11,15-Tetramethyl-2-hexadecen-1-ol (Phytol) | Antimicrobial, Antibacterial, Antifungal | General antimicrobial activity reported in various studies. researchgate.netheraldopenaccess.usresearchgate.net |

| 1-Decanol | Antimycobacterial | Most potent against Mycobacterium smegmatis and M. tuberculosis among tested alcohols. oup.com |

| 1-Nonanol, 1-Decanol, 1-Undecanol | Bactericidal | Active against Staphylococcus aureus. mdpi.com |

| Saturated primary alcohols (C16-C19) | Antimycoplasma | Showed peak inhibition of Mycoplasma gallisepticum and Mycoplasma pneumoniae. asm.org |

| γ-Linolenyl alcohol | Antiviral | Reported to be effective in inactivating certain viruses. google.com |

Antioxidant Potential of Related Hexadecenols

Several long-chain unsaturated alcohols and their derivatives have been found to possess antioxidant properties. Phytol (3,7,11,15-Tetramethyl-2-hexadecen-1-ol) has demonstrated antioxidant activity by acting as a free radical scavenger and modulating oxidative stress pathways. flinders.edu.auresearchgate.net An isolated compound, (2E,7R,11R)-3,7,11,15-Tetramethyl-2-hexadecenol, showed high antioxidant activity in a DPPH radical scavenging assay, with an IC50 value of 10.59 µg/ml, which is comparable to the synthetic antioxidant BHT and Vitamin C. nih.govresearchgate.net

Plants naturally produce a wide array of antioxidant compounds to protect themselves from oxidative damage caused by reactive oxygen species (ROS). bioquochem.com Long-chain unsaturated alcohols are among the diverse group of phytochemicals that contribute to this antioxidant defense.

The table below summarizes the antioxidant potential of related hexadecenols.

| Compound | Antioxidant Activity Metric | Result |

| (2E,7R,11R)-3,7,11,15-Tetramethyl-2-hexadecenol | DPPH radical scavenging assay (IC50) | 10.59 µg/ml. nih.govresearchgate.net |

| Phytol | General Antioxidant Activity | Acts as a free radical scavenger and modulates oxidative stress. flinders.edu.auresearchgate.net |

| Phytyl 4-methoxybenzoate | Tyrosinase inhibitory activity (IC50) | 27.9 µM. mdpi.com |

Anti-inflammatory, Anticancer, and Neuroprotective Properties of Related Compounds

The biological activities of long-chain unsaturated alcohols and their derivatives extend to anti-inflammatory, anticancer, and neuroprotective effects.

Anti-inflammatory Properties: Phytol has been shown to exhibit anti-inflammatory effects. researchgate.netflinders.edu.au Studies have also indicated that aliphatic fatty alcohols possess anti-inflammatory activity. researchgate.net Long-chain unsaturated fatty acids are known to have anti-inflammatory properties, although high concentrations can have detrimental effects. nih.gov Avocadene, a fatty triol from avocado, has also been tested for its anti-inflammatory properties. mmsl.cz

Anticancer Properties: Phytol and its derivatives have been reported to have cytotoxic and anti-tumor activities. researchgate.netflinders.edu.au A pure isolated compound, (2E,7R,11R)-3,7,11,15-Tetramethyl-2-hexadecenol, exhibited potent anticancer activity against the HeLa cell line with an IC50 of 4.38 µg/ml. nih.gov

Neuroprotective Properties: Research has suggested that long-chain unsaturated alcohols and their derivatives can have neuroprotective effects. flinders.edu.au For instance, n-hexacosanol, a long-chain saturated alcohol, has been shown to promote the survival of cholinergic neurons. mdpi.com Very-long-chain n-3 polyunsaturated fatty acids (VLC n-3 PUFAs) and their derivatives are being investigated for their potential to alleviate neuroinflammation and offer neuroprotective benefits. nih.govresearchgate.net Docosahexaenoic acid (DHA), a long-chain omega-3 fatty acid, has been shown to have neuroprotective effects against alcohol-induced damage. nih.gov

The table below provides an overview of these diverse biological activities.

| Compound/Compound Class | Biological Activity | Research Finding |

| Phytol (3,7,11,15-Tetramethyl-2-hexadecen-1-ol) | Anti-inflammatory, Anticancer | Exhibits anti-inflammatory and cytotoxic/anti-tumor effects. researchgate.netflinders.edu.au |

| (2E,7R,11R)-3,7,11,15-Tetramethyl-2-hexadecenol | Anticancer | Potent activity against HeLa cell line (IC50 = 4.38 µg/ml). nih.gov |

| Aliphatic fatty alcohols | Anti-inflammatory | Reported to possess anti-inflammatory activity. researchgate.net |

| n-Hexacosanol | Neuroprotective | Promotes the survival of cholinergic neurons. mdpi.com |

| Very-long-chain n-3 polyunsaturated fatty acids (VLC n-3 PUFAs) | Neuroprotective, Anti-inflammatory | May alleviate neuroinflammation and offer neuroprotection. nih.govresearchgate.net |

| Avocadene | Anti-inflammatory | Tested for anti-inflammatory properties. mmsl.cz |

Metabolic and Regulatory Roles of Analogues (e.g., Phytol in Vitamin Synthesis and Gene Regulation)

Analogues of this compound, particularly the naturally abundant diterpene alcohol phytol, play crucial roles in fundamental biological processes that extend far beyond simple structural functions. Phytol, a component of the chlorophyll (B73375) molecule, is a key precursor in the synthesis of essential vitamins and acts as a signaling molecule, directly influencing gene regulation. wikipedia.orgresearchgate.netnih.gov

Phytol in Vitamin Synthesis

Phytol released from the degradation of chlorophyll serves as a critical precursor for the biosynthesis of vitamin E (tocopherols) and vitamin K1 (phylloquinone). wikipedia.orgchina-sinoway.comchristuniversity.inresearchgate.net In plants, the conversion of phytol into these vital, lipid-soluble vitamins is a highly regulated process. mdpi.com The pathway involves the phosphorylation of free phytol, which is released from chlorophyll by the action of chlorophyllase and pheophytin pheophorbide hydrolase. nih.gov

This salvage pathway is essential for tocopherol synthesis. mdpi.com It begins with the enzyme phytol kinase (VTE5), which phosphorylates free phytol to produce phytyl phosphate (B84403). nih.govoup.com Subsequently, another kinase, VTE6, phosphorylates phytyl phosphate to yield phytyl diphosphate. nih.gov This final product, phytyl diphosphate, is the substrate that condenses with homogentisate (B1232598) in a reaction catalyzed by homogentisate phytyltransferase, a key step in the tocopherol biosynthetic pathway. mdpi.com The regulation of this pathway is critical, as mutants deficient in phytol kinase show significantly reduced tocopherol levels. mdpi.comnih.gov

Phytol in Gene Regulation

Beyond its role as a vitamin precursor, phytol and its primary metabolite, phytanic acid, function as important signaling molecules that regulate gene expression, particularly those involved in lipid metabolism. nih.govnih.gov This regulation is primarily mediated through the direct activation of nuclear receptors, which are transcription factors that control gene networks in response to small lipophilic ligands.

Phytol itself has been identified as a specific activator for the Peroxisome Proliferator-Activated Receptor alpha (PPARα). nih.govosti.gov Studies have shown that phytol can directly bind to PPARα, inducing a conformational change that promotes the recruitment of coactivators and stimulates the transcription of PPARα target genes. nih.gov These genes are instrumental in fatty acid oxidation and lipid clearance. osti.gov

Furthermore, the metabolic conversion of phytol to phytanic acid introduces another layer of regulatory control. In humans and other animals, phytol obtained from the diet (e.g., from ruminant fats and dairy products) is converted to phytanic acid. caymanchem.com Phytanic acid is a known natural ligand for both PPARα and the Retinoid X Receptor (RXR). nih.govnih.govnih.govmolbiolcell.org

RXR holds a central position in nuclear receptor signaling, as it forms heterodimers with many other nuclear receptors, including PPARs. nih.govmolbiolcell.org Phytanic acid has been shown to bind directly to RXR and activate its transcriptional function. nih.govnih.gov By activating the PPAR/RXR heterodimer, phytanic acid can influence the expression of genes involved in glucose homeostasis, lipid metabolism, and thermogenesis in brown adipose tissue. nih.govplos.orgnih.gov The accumulation of phytanic acid due to defects in its catabolism leads to Refsum disease, a severe neurological disorder, underscoring the physiological importance of this metabolic pathway. nih.govnih.govrarediseases.orgmedscape.comwikipedia.org

Table 1: Research Findings on the Gene Regulatory Roles of Phytol and Phytanic Acid

| Compound | Target Receptor(s) | Key Regulated Genes/Processes | Research Summary |

| Phytol | PPARα | Fatty acid oxidation, Lipid clearance | Identified as a direct PPARα-specific activator, upregulating target genes involved in lipid metabolism in hepatocytes. nih.govosti.gov |

| Phytanic Acid | PPARα | Fatty acid oxidation, Beige adipocyte differentiation | A diet enriched with phytol increases phytanic acid levels, activating PPARα in the liver and brown adipose tissue to improve metabolic abnormalities. nih.govnih.govresearchgate.net |

| Phytanic Acid | RXR | Fatty acid metabolism, Brown adipocyte differentiation, Thermogenesis (via UCP1) | Identified as a natural ligand for RXR, activating RXR-dependent transcription. nih.govnih.govmolbiolcell.org It induces the expression of the Uncoupling Protein-1 (UCP1) gene, promoting thermogenesis. portlandpress.com |

| Phytanic Acid | PPAR/RXR Heterodimer | Glucose homeostasis, Adipocyte differentiation | Activates PPAR/RXR heterodimers, which regulate genes controlling glucose and lipid metabolism, contributing to its insulin-sensitizing effects. plos.org |

Ecological Significance Beyond Pheromones

While long-chain unsaturated alcohols are well-known as insect pheromones, their analogues and derivatives, particularly phytol, have a much broader ecological significance. These compounds are involved in large-scale biogeochemical cycles and serve various functions in plant and animal interactions within ecosystems.

Phytol is likely the most abundant acyclic isoprenoid compound in the biosphere, primarily due to its association with chlorophyll in all photosynthetic organisms. wikipedia.orgsci-hub.se Its degradation products are used as robust biogeochemical tracers in aquatic and marine environments. wikipedia.orggeologyscience.ru As chlorophyll from phytoplankton degrades, phytol is released and undergoes various transformations (both biotic and abiotic) into compounds like phytenes and phytanic acid. sci-hub.segeologyscience.ru The ratio of these degradation products, such as the pristane/phytane ratio, can provide valuable information about the oxygen levels and depositional conditions of past marine environments. researchgate.net The microbial degradation of phytol by bacterial communities in sediments is a key process in the carbon cycle of these ecosystems. nih.gov

In terrestrial ecosystems, long-chain fatty alcohols are fundamental components of plant cuticular waxes. gerli.com This waxy layer covers the leaves and fruits of plants, forming a protective barrier against environmental stressors such as water loss, UV radiation, and pathogen attack.

Beyond these structural and biogeochemical roles, fatty alcohols and their derivatives are involved in various forms of chemical communication other than sexual attraction. For example, specific long-chain alcohols act as aggregation pheromones in certain insects, such as the red palm weevil, or as scent-marking pheromones in lizards. gerli.com They are also found in the defensive secretions of some scale insects and can induce specific behaviors in parasites, such as the arrestment of varroa mites in honeybee colonies. gerli.com Therefore, the ecological roles of these compounds are diverse, ranging from large-scale environmental indicators to specific mediators of inter-species interactions.

Table 2: Examples of Ecological Roles of Phytol and Other Long-Chain Fatty Alcohols Beyond Pheromones

| Compound/Class | Organism(s) | Ecological Role | Description |

| Phytol and its degradation products (e.g., Pristane, Phytane) | Phytoplankton, Bacteria | Biogeochemical Tracer | Degradation products of phytol from chlorophyll are used to trace biogeochemical processes and assess past environmental conditions in aquatic sediments. wikipedia.orggeologyscience.ruresearchgate.net |

| Long-chain fatty alcohols (e.g., Octacosanol) | Plants | Component of Cuticular Wax | Form a protective waxy film on leaves and fruits, preventing desiccation and protecting against pathogens. gerli.com |

| 4-methyl-5-nonanol | Red Palm Weevil (Rhynchophorus ferrugineus) | Aggregation Pheromone | Attracts both males and females to a common location for feeding and mating. gerli.com |

| Docosanol (C22) and Eicosanol (C20) | Triatoma infestans (vector of Chagas disease) | Kairomone (triggers copulation) | Female-specific alcohols on the epicuticle trigger copulation behavior in males. gerli.com |

| Long-chain alcohols (C18, C24, C28) | Male Lizard (Acanthodactylus boskianus) | Scent Marking Pheromone | Secreted from femoral glands and used in chemical communication. gerli.com |

Advanced Analytical Methodologies for Detection and Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification in Complex Natural Matrices

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary and powerful tool for the analysis of 7-Hexadecyn-1-ol. plantsjournal.comrochester.edu This technique is exceptionally well-suited for identifying volatile and semi-volatile compounds like long-chain fatty alcohols from complex mixtures, such as plant extracts. rochester.edurroij.com The process involves separating the components of a mixture in the gas chromatograph, followed by their detection and identification by the mass spectrometer. GC-MS has been successfully employed to identify this compound in the phytochemical analysis of various plant species, including the leaves of Majidea zangueberica and Grewia pubescens, as well as in ethanolic extracts of Phyllanthus vasukii roots. plantsjournal.comresearchgate.netinterscience.org.uk

The identification is confirmed by comparing the retention time of the analyte with that of known standards and by interpreting its mass spectrum. The mass spectrum provides a unique fragmentation pattern, or "fingerprint," for the molecule. For this compound, the National Institute of Standards and Technology (NIST) library lists key mass-to-charge ratio (m/z) peaks at 67, 81, and 55, which are characteristic fragments used for its identification. nih.gov

Detecting trace amounts of this compound requires the careful development and optimization of GC-MS methods. This involves selecting the appropriate capillary column and fine-tuning the operational parameters to maximize sensitivity and resolution.

Column Selection: Fused silica (B1680970) capillary columns are standard. The choice of the stationary phase is critical for achieving good separation. Non-polar columns, such as those with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., Elite-5MS, BR-5MS), are frequently used for the analysis of phytochemicals, including this compound. rroij.cominterscience.org.uk

Temperature Programming: A programmed temperature ramp is essential for resolving compounds with different boiling points in a complex matrix. A typical analysis might start at a lower temperature, hold for a few minutes, and then gradually increase the temperature to elute higher-boiling compounds like this compound. For instance, one method involved an initial oven temperature of 110°C, which was increased by 10°C/min to 200°C, and then by 5°C/min to 280°C, where it was held for 9 minutes. rroij.com

Injector and Detector Parameters: The injector temperature is typically set high (e.g., 250°C) to ensure rapid volatilization of the sample. rroij.com The mass spectrometer's ion source temperature is also maintained at a high temperature (e.g., 200-280°C) to ensure efficient ionization. rroij.comrasayanjournal.co.in The analysis is performed in scan mode to acquire full mass spectra for compound identification. acs.org

| Parameter | Example Method 1 interscience.org.uk | Example Method 2 rroij.com | Example Method 3 rasayanjournal.co.in |

| GC System | Perkin-Elmer GC Clarus 500 | Perkin Elmer Clarus 500 | GC Clarus 500 Perkin Elmer |

| Column | BR-5MS (30m x 0.25mm x 0.25µm) | Elite-5MS (30m x 0.25mm x 0.25µm) | Elite-1 (30m x 0.25mm x 1µm) |

| Carrier Gas | Helium | Helium (1 mL/min) | Helium (1 mL/min) |

| Injector Temp. | Not Specified | 250°C | 250°C |

| Oven Program | Not Specified | 110°C, ramp 10°C/min to 200°C, then 5°C/min to 280°C (9 min hold) | 110°C for 2 min, ramp 10°C/min to 280°C (9 min hold) |

| MS System | Mass spectrometer | Turbo mass gold detector | Mass spectrometer |

| Ion Source Temp. | Not Specified | 200°C | 280°C |

| Mass Range | 50-500 amu | 45-450 Da | Not Specified |

Table 1: Examples of GC-MS Method Parameters Used for the Analysis of Plant Extracts Containing this compound.

Beyond simple identification, GC-MS is used for the quantitative analysis of this compound and for its inclusion in broader metabolite profiling studies.

Quantitative Analysis: This involves measuring the concentration of the compound in a sample. The peak area of the compound in the chromatogram is proportional to its concentration. By running a calibration curve with known concentrations of a pure this compound standard, the amount in the unknown sample can be accurately determined. One study reported the quantitative determination of this compound in the leaves of Aerva lanata, where it was found to constitute 1.59% of the identified compounds. mdpi-res.com

| Plant Source | Matrix | Relative Abundance (%) | Reference |

| Grewia pubescens | Leaf Hexane Extract | 4.94 | researchgate.net |

| Phyllanthus vasukii | Root Ethanolic Extract | 1.67 | interscience.org.uk |

| Majidea zangueberica | Leaf Chloroform (B151607) Extract | 6.84 | plantsjournal.com |

| Aerva lanata | Leaf Extract | 1.59 | mdpi-res.com |

Table 2: Reported Quantitative Findings for this compound in Various Natural Matrices.

Method Development and Optimization for Trace Analysis

Complementary Chromatographic Separation Techniques (e.g., Thin-Layer Chromatography for Purification)

While GC-MS is ideal for identification and quantification, it is an analytical, not a preparative, technique. For the isolation and purification of this compound from a crude natural extract, complementary chromatographic techniques like column chromatography and Thin-Layer Chromatography (TLC) are indispensable. biotech-asia.orgresearchgate.net

The general workflow involves an initial extraction of the biological material, followed by a coarse separation using column chromatography. In this step, the crude extract is loaded onto a column packed with a stationary phase (commonly silica gel), and a solvent or a series of solvents (the mobile phase) is passed through the column to separate the components based on their polarity. researchgate.net

Fractions are collected as the solvent elutes from the column. The composition of these fractions is monitored using analytical TLC. researchgate.net TLC is a rapid and cost-effective method where a small amount of the fraction is spotted onto a plate coated with a thin layer of adsorbent (like silica gel). The plate is then placed in a developing chamber with a suitable solvent system. nih.gov Compounds separate based on their differential affinity for the stationary and mobile phases, resulting in spots at different heights on the plate. nih.gov

For purification, a technique called preparative TLC (Prep TLC) can be used. This involves using thicker TLC plates to handle larger quantities of material (up to 100 mg). rochester.edu The sample is applied as a continuous line, and after development, the separated bands corresponding to the target compound are visualized (often under UV light). The silica gel band containing the purified this compound is then physically scraped from the plate, and the compound is recovered by washing the silica with a polar solvent. rochester.edu The purity of the isolated compound can then be confirmed by analytical TLC and GC-MS. This combination of chromatographic techniques is essential for moving from a complex natural extract to a pure sample of this compound for further study. biotech-asia.org

Future Research Directions and Translational Applications

Exploration of Unreported Biological Activities of 7-Hexadecyn-1-ol

The full spectrum of biological activities for this compound remains largely uncharted territory. Acetylenic compounds as a class, however, are known to possess a wide array of significant biological effects. Naturally occurring acetylenics, isolated from plants and fungi, have demonstrated antitumor, antibacterial, antimicrobial, antifungal, and immunosuppressive properties, making them a focal point for medicine and pharmacology. nih.gov This general activity profile for acetylenics strongly suggests that this compound could harbor similar, yet undiscovered, therapeutic potential.

Research into other novel acetylenic alcohols has yielded promising results; for example, distaminolyne A, an acetylenic amino alcohol from an ascidian, showed modest antimicrobial activity against Escherichia coli, Staphylococcus aureus, and Mycobacterium tuberculosis. acs.org Furthermore, studies on acetylenic and allylic alcohols have indicated that their toxicity can be significantly increased through metabolic activation by enzymes like alcohol dehydrogenase into reactive aldehydes. oup.com Investigating whether this compound undergoes similar bioactivation is crucial for understanding its complete toxicological and pharmacological profile. The identification of related long-chain alcohols, such as 3,7,11,15-Tetramethyl-2-hexadecen-1-ol, in various plant extracts with documented anti-inflammatory activity further supports the rationale for screening this compound for a broader range of bioactivities. mdpi.com

Design and Synthesis of Novel Bioactive Derivatives

The chemical structure of this compound is an ideal scaffold for the design and synthesis of novel derivatives with potentially enhanced or entirely new biological functions. The terminal alcohol and the internal triple bond are prime sites for chemical modification. Esterification of the alcohol group, for instance, is a well-established strategy; the acetate (B1210297) ester of the related compound cis-7-hexadecen-1-ol, known as hexalure (B13449), is a potent synthetic attractant for the pink bollworm moth. google.com

Following this precedent, future research could focus on creating a library of this compound esters and evaluating their pheromonal activity or other biological effects. Moreover, the alkyne group can participate in various chemical reactions, such as click chemistry, to link the molecule to other pharmacophores, potentially leading to new therapeutic agents. Drawing inspiration from the development of other natural product derivatives, where modifications led to enhanced anti-inflammatory or antioxidant properties, a similar strategic approach could be applied to this compound. sysrevpharm.orgmdpi.com The synthesis of such novel derivatives, coupled with high-throughput screening, could unlock new applications in medicine and beyond.

Development of Sustainable Production Methods

While traditional chemical synthesis routes for acetylenic alcohols exist, often relying on organometallic reagents, there is a growing need for more sustainable and environmentally friendly production methods. upi.eduin-academy.uz The future of this compound production will likely involve "green chemistry" and biotechnological approaches.

One of the most promising avenues is semi-biosynthetic production using genetically engineered microorganisms. google.com Host organisms like the yeast Yarrowia lipolytica can be engineered to produce specific unsaturated fatty alcohols from inexpensive feedstocks, a process that could be adapted for this compound. google.comgoogle.com This method offers a sustainable alternative to costly and complex chemical synthesis. google.com

In parallel, advancements in green extraction technologies could be applied. Supercritical carbon dioxide (sCO2) extraction, for example, is a clean, solvent-free method used to recover thermosensitive lipid components from natural sources like microalgae. wur.nl This technique could be adapted for the purification of biosynthesized this compound, reducing the environmental footprint of the production process. Further research into novel catalytic systems, such as those using palladium-based or enzymatic catalysts for alkyne coupling and other key reaction steps, could also lead to more efficient and scalable manufacturing processes. chemhub.com

Applications in Integrated Pest Management

The most immediate and well-defined translational application of this compound is in Integrated Pest Management (IPM). gov.nl.ca This compound is a direct chemical precursor to (Z)-7-hexadecenal, the primary component of the sex pheromone of the Old World bollworm moth (Heliothis armigera), a major agricultural pest. jaydevchemicals.comjaydevchemicals.com

IPM strategies utilize pheromones in two main ways: for monitoring and for mating disruption. jaydevchemicals.com

Monitoring: Traps baited with the synthetic pheromone derived from this compound can be used to detect the presence of H. armigera, delineate infested areas, and estimate population densities. This information is invaluable for farmers to determine if and when control measures are necessary, minimizing the prophylactic use of broad-spectrum insecticides. google.com

Mating Disruption: Dispersing large quantities of the synthetic pheromone in a field confuses the male moths, preventing them from locating females and disrupting the mating cycle. gov.nl.ca This is a highly specific, non-toxic method of pest control. jaydevchemicals.com

The advantages of using pheromone-based tools are significant: they are target-specific, non-toxic to other organisms, required in very small quantities, and environmentally safe. jaydevchemicals.com The development of efficient synthesis routes for this compound is therefore critical to making these sustainable pest control technologies more accessible and affordable.

Potential in Medicinal Chemistry and Agrochemical Innovation

Beyond its role as a pheromone precursor, this compound and its future derivatives hold considerable potential for innovation in both medicinal chemistry and the broader agrochemical sector.

In medicinal chemistry , the acetylenic functional group is a feature of many biologically active molecules. nih.gov Should initial screenings (as described in section 8.1) reveal that this compound or its synthetic derivatives possess significant antimicrobial, anti-inflammatory, or cytotoxic activity, they could serve as lead compounds for the development of new drugs. nih.govacs.org The long lipid chain could facilitate membrane interaction, a property that could be exploited in drug design.

In agrochemical innovation , the inherent biological activities of acetylenic compounds could be harnessed. nih.gov Derivatives of this compound could be investigated as novel fungicides, bactericides, or even herbicides. The finding that some acetylenic alcohols are metabolically activated into more toxic compounds could be explored as a mechanism for designing highly targeted and effective pesticides that are activated within the target pest. oup.com This opens up the possibility of creating a new class of agrochemicals derived from a pheromone-related backbone, combining pest management signaling with direct control functionalities.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-Hexadecyn-1-ol, and how can purity be ensured?

- Methodological Answer : The synthesis of this compound typically involves alkynylation reactions, such as the Sonogashira coupling between a terminal alkyne and a bromoalkanol precursor. Post-synthesis, purification via column chromatography (using silica gel and a gradient eluent system) is critical. Purity must be validated using elemental analysis (to confirm C, H, and O composition) and spectral techniques (e.g., H/C NMR for structural confirmation and IR spectroscopy to verify hydroxyl and alkyne functional groups). For reproducibility, document reaction conditions (temperature, catalyst, solvent) and characterization data in the main manuscript, with extended details in supplementary materials .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Adopt GHS-aligned precautions:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis or handling .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid aqueous rinsing to prevent environmental contamination .

- Storage : Keep in sealed, light-resistant containers at 4°C to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvents?

- Methodological Answer : Systematically test solubility in polar (e.g., ethanol, DMSO) and nonpolar solvents (e.g., hexane) under controlled temperatures (20–60°C). Use HPLC to monitor solubility limits and mass spectrometry to detect solvent adducts or decomposition products. Cross-reference findings with existing literature, noting deviations in experimental conditions (e.g., solvent purity, equilibration time). Discrepancies may arise from trace impurities or metastable polymorphs; replicate studies with rigorously purified batches .

Q. What methodologies are suitable for analyzing the thermal decomposition kinetics of this compound?

- Methodological Answer : Employ thermogravimetric analysis (TGA) to quantify mass loss under controlled heating rates (e.g., 5–20°C/min in nitrogen atmosphere). Pair with differential scanning calorimetry (DSC) to identify endothermic/exothermic events. Calculate activation energy () using the Kissinger or Flynn-Wall-Ozawa models. For mechanistic insights, analyze gaseous decomposition products via GC-MS .

Q. How should researchers design experiments to assess the stability of this compound under photolytic conditions?

- Methodological Answer : Expose the compound to UV-Vis light (e.g., 254–365 nm) in quartz cells and monitor degradation via UV spectroscopy (absorbance changes at characteristic wavelengths). Quantify decomposition products using HPLC-UV/HRMS and compare with dark controls. For reproducibility, specify light intensity (measured with a radiometer), solvent matrix, and container material (e.g., borosilicate vs. quartz) .

Q. What strategies can mitigate batch-to-batch variability in this compound synthesis?

- Methodological Answer : Standardize reaction parameters (e.g., stoichiometry, catalyst loading, and reaction time) and validate intermediate purity before proceeding. Use in-line FTIR to monitor reaction progress in real time. Implement statistical design of experiments (DoE) to identify critical variables (e.g., temperature, mixing rate) and optimize robustness .

Data Reporting and Reproducibility

Q. How should conflicting spectral data (e.g., NMR shifts) for this compound be addressed in publications?

- Methodological Answer : Provide raw spectral files in supplementary materials and annotate peaks with proposed assignments. If deviations exceed ±0.1 ppm (NMR) or ±5 cm (IR), re-examine solvent effects, calibration standards, or instrument parameters. Cross-validate with independent techniques (e.g., X-ray crystallography if crystals are obtainable) .

Q. What are best practices for documenting the environmental impact of this compound in aquatic toxicity studies?

- Methodological Answer : Follow OECD Test Guidelines (e.g., OECD 201/202) for acute toxicity assays using Daphnia magna or Danio rerio. Report LC/EC values, test duration, and control survival rates. Include biodegradation studies (e.g., OECD 301B) to assess persistence. Data should be archived in public repositories (e.g., EPA’s ECOTOX) for transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.